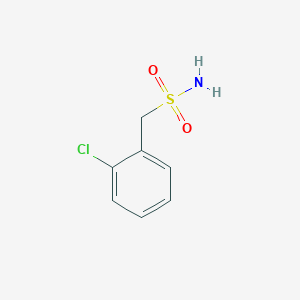

(2-Chlorophenyl)methanesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGLVGABKVIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237850 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89665-79-2 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chlorophenyl Methanesulfonamide and Its Derivatives

Established Synthetic Routes to the (2-Chlorophenyl)methanesulfonamide Core

The formation of the fundamental this compound structure can be achieved through several reliable synthetic approaches, each offering distinct advantages in terms of starting material availability and reaction conditions.

Direct Amination Reactions

The most conventional and straightforward method for synthesizing the this compound core is through a direct amination reaction. This approach typically involves the condensation of 2-chloroaniline (B154045) with methanesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. acs.org This method is widely used due to the commercial availability of the starting materials and the generally high yields.

The reaction of an amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. nih.gov Variations can be employed, such as using different solvents or bases to optimize the reaction conditions and facilitate product purification.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers more sophisticated routes utilizing transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming the crucial carbon-sulfur or nitrogen-sulfur bonds.

One such strategy involves the palladium-catalyzed arylation of methanesulfonamide (B31651) with a suitable 2-chlorophenyl electrophile, such as 2-chloro-iodobenzene or 2-chlorophenyl triflate. nih.gov These reactions, often employing specialized phosphine (B1218219) ligands, can proceed under mild conditions with high functional group tolerance. nih.gov For instance, a catalyst system can be engineered to perform chemo- and regioselective coupling of both aniline (B41778) and amide nucleophiles, which is critical for building complex molecules in a controlled manner. nih.gov

Another advanced palladium-catalyzed method is the one-pot synthesis of sulfonyl fluorides from aryl bromides, which can then be converted to sulfonamides. This process uses a sulfur dioxide surrogate, like DABSO, followed by treatment with an electrophilic fluorine source. rsc.org Although this is a two-step process from the aryl bromide, it represents a versatile entry point for creating diverse sulfonamides.

Table 1: Examples of Palladium-Catalyzed Methods for Aryl Sulfonamide Synthesis

| Starting Materials | Catalyst/Ligand | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Aryl Halide, Methanesulfonamide | Pd(OAc)₂, Dialkylbiaryl phosphine | K₃PO₄ | Toluene (B28343) | Direct C-N coupling for benzylic sulfonamides. nih.gov |

| 2-Chlorophenyl triflate, Aniline | Pd Catalyst, Phosphine Ligand | K₃PO₄ | Not Specified | Cascade intermolecular amination and amidation. nih.gov |

| Aryl Bromide, DABSO, NFSI | Palladium Catalyst | Not Specified | Not Specified | One-pot synthesis of sulfonyl fluorides for conversion to sulfonamides. rsc.org |

Exploration of Alternative Synthetic Pathways

Beyond direct amination and palladium catalysis, other innovative routes to the sulfonamide core have been explored. One method involves the reaction of sulfinates with cyanogen (B1215507) chloride to produce sulfonyl cyanides, which are versatile intermediates that can be converted to sulfonamides. orgsyn.org This pathway can be initiated from sulfonyl chlorides via reduction to the corresponding sodium sulfinate. orgsyn.org

Another approach starts from different precursors entirely. For example, a synthetic route to a related structure, 1-(2-chlorophenyl)-diphenyl-1H-imidazole, begins with the reaction of 2-chlorobenzaldehyde (B119727) and benzene (B151609). google.com While the final product is different, this illustrates the construction of the 2-chlorophenyl-methane unit from alternative starting materials, which could then be functionalized to the methanesulfonamide. Additionally, methanesulfonyl derivatives of complex molecules like DDE have been synthesized, which involves the introduction of a methanesulfonyl group onto a pre-existing chlorophenyl ring system. scispace.com

Synthesis of N-Substituted this compound Derivatives

Once the this compound core is established, it can be further diversified. Key strategies focus on functionalization at the sulfonamide nitrogen or modifications on the aromatic ring.

Functionalization at the Sulfonamide Nitrogen Atom

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily substituted, allowing for the synthesis of a vast array of N-substituted derivatives.

N-Alkylation: A common transformation is N-alkylation, which can be achieved by reacting this compound with various alkylating agents. These include alkyl halides, such as 1,2-dibromo-2-phenylethane, often in the presence of a Lewis acid catalyst like FeCl₃. dnu.dp.ua Alcohols can also serve as green alkylating reagents in the presence of a manganese dioxide catalyst. organic-chemistry.org Another mild and efficient method for heteroatom methylation uses trimethyl phosphate (B84403) and calcium hydroxide. organic-chemistry.org

Reductive Amination: A powerful strategy for N-alkylation is reductive amination. This involves reacting the primary sulfonamide with a carboxylic acid in the presence of a reducing agent like ammonia (B1221849) borane. rsc.org This method offers excellent functional group compatibility and allows for the selective synthesis of mono- or dialkylated products by adjusting the reaction conditions. rsc.org

Synthesis of Complex N-Substituents: More complex substituents can also be introduced. For instance, coupling with a propyl-linked phenyl-imidazole moiety has been reported to yield 1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide. This is typically achieved by first preparing the N-substituted amine and then coupling it with the appropriate sulfonyl chloride precursor.

Table 2: Selected Methods for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|

| Alcohols | MnO₂ | Green, solvent-free conditions under air. organic-chemistry.org |

| Alkyl Halides | Lewis Acids (e.g., FeCl₃) | Efficient for synthesizing vicinal halo amines. dnu.dp.ua |

| Carboxylic Acids | Ammonia Borane (H₃B·NH₃) | Mild conditions, excellent functional group tolerance. rsc.org |

| Trichloroacetimidates | None (refluxing toluene) | Intermolecular alkylation without additives. organic-chemistry.org |

Directed Modifications on the Chlorophenyl Moiety

Modifying the 2-chlorophenyl ring itself offers another avenue for creating structural diversity. The reactivity of the ring is governed by the electronic properties of the existing substituents: the chloro group and the methanesulfonamido group. Both are electron-withdrawing and ortho-, para-directing (for the chloro group) or meta-directing (for the sulfonamido group) in electrophilic aromatic substitution (EAS) reactions. libretexts.orgorganicchemistrytutor.com

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration or halogenation can be performed on the chlorophenyl ring. youtube.commasterorganicchemistry.com The combined directing effects of the chloro and sulfonamido groups will influence the position of the incoming electrophile. The strong deactivating nature of the sulfonamide group generally makes these reactions challenging, often requiring harsh conditions. For example, the synthesis of a 3-methanesulfonyl derivative of 4,4'-dichlorobenzophenone (B107185) was achieved using methanesulfonic anhydride, demonstrating the introduction of a sulfonyl group onto a dichlorinated aromatic system. scispace.com

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the sulfonamide group can activate the aryl ring towards nucleophilic aromatic substitution (NAS), potentially allowing for the displacement of the chlorine atom by various nucleophiles. researchgate.net This reaction is particularly effective in systems where the leaving group is positioned ortho or para to a strong electron-withdrawing group. google.commdpi.com This provides a pathway to introduce amines, alkoxides, or other nucleophilic fragments onto the aromatic core.

Incorporation of Diverse Aromatic and Heterocyclic Ring Systems

The functionalization of the this compound scaffold through the introduction of various aromatic and heterocyclic moieties is a key strategy for creating new chemical entities. This approach allows for the modulation of the compound's physicochemical properties.

Research has demonstrated the successful coupling of this sulfonamide core with a range of ring systems. For instance, derivatives have been synthesized by introducing substituents on the nitrogen atom of the sulfonamide. One such example is the synthesis of N-benzyl 1-(2-chlorophenyl)methanesulfonamide, which incorporates a benzyl (B1604629) group. ontosight.ai Further modifications include the introduction of heterocyclic rings, as seen in 1-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]methanesulfonamide, which features a furan (B31954) ring.

The synthesis of N-allylthis compound demonstrates the incorporation of an unsaturated aliphatic chain, which can serve as a handle for further chemical transformations. sigmaaldrich.com Moreover, the core structure has been linked to other substituted phenyl rings, resulting in compounds like 1-(2-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide. These examples highlight the versatility of the this compound core in accommodating a wide array of structural motifs.

Investigations into related sulfonamide structures provide further insight into synthetic possibilities. For example, studies on the synthesis of novel quinazoline (B50416) derivatives have involved the coupling of benzenesulfonamide (B165840) moieties with other heterocyclic systems. mdpi.com Similarly, the synthesis of dihydroquinoline sulfonamides from methanesulfonamide and substituted benzaldehydes showcases a method for constructing fused heterocyclic systems. mdpi.com While not directly involving the (2-chlorophenyl) group, these methodologies are transferable for the synthesis of more complex derivatives.

A summary of representative derivatives is presented below.

| Compound Name | Incorporated Ring System | Reference |

| N-benzyl 1-(2-chlorophenyl)methanesulfonamide | Benzyl | ontosight.ai |

| 1-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]methanesulfonamide | Furan | |

| 1-(2-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide | Methylphenyl | |

| N-allylthis compound | Allyl (unsaturated aliphatic) | sigmaaldrich.com |

Mechanistic Investigations of Reaction Pathways and Intermediate Species

Understanding the reaction mechanisms and identifying key intermediates are crucial for the rational design of synthetic routes and the optimization of reaction conditions. Research into the reactions of this compound and related compounds has shed light on these aspects.

One area of mechanistic study involves the reactions of the sulfonamide moiety. For instance, the synthesis of dihydroquinoline sulfonamides is proposed to proceed through an aza–Michael-initiated SN2'-SNAr sequence. mdpi.com This pathway involves the initial addition of methanesulfonamide to a Morita–Baylis–Hillman (MBH) acetate, followed by cyclization via an SNAr reaction, likely proceeding through a Meisenheimer complex intermediate before yielding the tertiary cyclic sulfonamide. mdpi.com Subsequent elimination of the methylsulfonyl group can then lead to the formation of quinoline (B57606) derivatives. mdpi.com

Kinetic and mechanistic studies on the atmospheric oxidation of methane (B114726) sulfonamide (MSAM) by hydroxyl (OH) radicals provide fundamental insights into the reactivity of the methanesulfonyl group. copernicus.orgcopernicus.org These studies indicate that the reaction is initiated by hydrogen abstraction from the methyl group, forming a CH2SO2NH2 radical. copernicus.orgcopernicus.org This radical then reacts with molecular oxygen to form a peroxy radical (OOCH2SO2NH2), which is a key intermediate in the subsequent degradation pathway leading to products such as SO2, HNO3, CO, and CO2. copernicus.orgcopernicus.org Although this study was conducted in the gas phase, it provides valuable information about the intrinsic reactivity of the C-H bonds adjacent to the sulfonyl group.

Mechanistic studies of related sulfonamide reactions also offer valuable parallels. For example, investigations into base-mediated coupling reactions of benzenesulfonyl azides with proline have suggested the presence of multiple halogen bond interactions at distinct stages of the reaction, influencing its pathway and outcome. acs.org Furthermore, the development of copper-catalyzed cross-dehydrogenative coupling (CDC) reactions for the synthesis of ynamides from secondary amides and terminal alkynes points to a plausible mechanism involving nitrogen-centered radicals and potentially copper(III) intermediates. rsc.org These advanced mechanistic understandings can guide the development of novel transformations for this compound derivatives.

Optimization of Synthetic Reaction Conditions and Yield Enhancement Strategies

The efficiency of synthetic routes to this compound and its derivatives is a key focus, with research directed towards optimizing reaction parameters to maximize yields and purity.

A variety of strategies have been explored to enhance synthetic outcomes. In the synthesis of dihydroquinoline sulfonamides, reaction conditions were optimized by selecting appropriate bases and solvents. The initial addition of methanesulfonamide to MBH acetates was effectively carried out using potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature, leading to high yields of the desired products. mdpi.com The subsequent elimination step to form quinolines was also optimized by heating the dihydroquinoline sulfonamide with K2CO3 in DMF. mdpi.com

The development of modern synthetic methods offers powerful tools for yield enhancement. For example, the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) reaction provides an efficient route for forming C-N bonds. rsc.org Optimization of this reaction for the synthesis of ynamides from N-methyl-p-toluenesulfonamide and terminal alkynes involved screening various copper catalysts, ligands, solvents, and additives. The use of Cu(OTf)2 as a catalyst, 1-methylbenzimidazole (B167850) as a ligand, and 3 Å molecular sieves in toluene at room temperature under an oxygen atmosphere were identified as optimal conditions, providing moderate to good yields (57–93%) for a range of substrates. rsc.org This protocol was also shown to be scalable to the gram level with high efficiency. rsc.org

The table below summarizes optimized conditions for related sulfonamide syntheses, which can be adapted for derivatives of this compound.

| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Dihydroquinoline Synthesis | MBH Acetates, Methanesulfonamide | K2CO3 | DMF | 23 °C | High | mdpi.com |

| Quinoline Synthesis | Dihydroquinoline sulfonamides | K2CO3 | DMF | 80-90 °C | Excellent | mdpi.com |

| Ynamide Synthesis (CDC) | N-methyl-p-toluenesulfonamide, Terminal Alkynes | Cu(OTf)2, 1-methylbenzimidazole, O2 | Toluene | Room Temp | 57-93% | rsc.org |

| Proline-derived Sulfonamides | Benzenesulfonyl Azides, Proline esters | Base-mediated | Not specified | Not specified | 75-86% | acs.org |

These examples of mechanistic investigation and reaction optimization provide a solid foundation for the continued development of efficient and versatile synthetic routes to novel derivatives based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorophenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment of (2-Chlorophenyl)methanesulfonamide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In a typical ¹H NMR spectrum, the aromatic protons of the chlorophenyl ring would appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The substitution pattern on the aromatic ring will influence the multiplicity and coupling constants of these signals. The methyl protons of the methanesulfonamide (B31651) group are expected to appear as a sharp singlet in the upfield region, typically around 3.0 ppm. rsc.orgrsc.org The acidic proton of the sulfonamide (N-H) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.0 - 8.0 | Multiplet |

| Methyl Protons (CH₃) | ~3.0 | Singlet |

| Sulfonamide Proton (NH) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the aromatic ring and the methyl group. Based on data for analogous compounds like N-(4-Chlorophenyl)methanesulfonamide, the aromatic carbons are expected to resonate in the range of 120-140 ppm. rsc.orgrsc.org The carbon atom bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The carbon atom attached to the nitrogen of the sulfonamide group will also show a characteristic chemical shift. The methyl carbon of the methanesulfonamide group is anticipated to appear at a much higher field, typically around 40 ppm. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C₆H₄) | 120 - 140 |

| Methyl Carbon (CH₃) | ~40 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. The characteristic vibrations of the sulfonamide group are particularly informative. Asymmetrical and symmetrical stretching vibrations of the S=O bonds are expected to appear as strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. rsc.orgbeilstein-journals.org The N-H stretching vibration of the sulfonamide group typically appears as a band in the region of 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹. rsc.orgbeilstein-journals.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | >3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1330 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 |

| C-N | Stretching | 1300 - 1200 |

| C-Cl | Stretching | <800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the chloro and methanesulfonamide substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax) and can also affect the molar absorptivity (ε). The spectrum is expected to show strong absorptions, which are characteristic of the electronic structure of the substituted benzene ring.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided search results, the crystal structure of the closely related compound, 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, offers significant insights into the likely solid-state conformation and intermolecular interactions. nih.goviucr.org

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

Typically, the nitrogen atom of the sulfonamide group donates a proton to one of the oxygen atoms of a neighboring molecule, leading to the formation of N-H···O hydrogen bonds. These interactions are a predominant feature in the crystal packing of related sulfonamide structures. nih.goviucr.orgnih.gov Depending on the substituents present on the phenyl ring, these interactions can lead to the formation of various motifs, such as chains or dimeric aggregates. nih.goviucr.org

In many analogous crystal structures, molecules are linked into inversion dimers through pairs of N-H···O hydrogen bonds, creating characteristic R22(8) ring motifs. iucr.org The geometry of these hydrogen bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are critical parameters in characterizing the strength and nature of these interactions. While specific experimental data for this compound is not available, the table below presents typical hydrogen bond parameters observed in closely related chlorinated phenylsulfonamide compounds.

Table 1: Representative Hydrogen Bond Geometry in Structurally Similar Sulfonamides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 165 |

Note: The data presented is a generalized representation based on values reported for analogous structures and serves to illustrate the expected interactions.

Furthermore, weaker interactions, such as C-H···O and C-H···Cl hydrogen bonds, may also contribute to the stability of the crystal lattice. The presence and nature of these interactions can be comprehensively studied using techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. biointerfaceresearch.com

Conformational Analysis and Torsion Angle Studies

A critical aspect of the conformational analysis is the orientation of the N-H bond relative to the substituents on the phenyl ring. In related structures, a syn conformation, where the N-H bond is oriented towards the ortho-substituent, is commonly observed. nih.gov For this compound, this would imply the N-H bond is directed towards the chlorine atom.

The conformation of the molecule is often described by a set of torsion angles. For instance, the torsion angle C-S-N-C defines the twist around the S-N bond. In analogous compounds, such as N-(2-Chlorophenylsulfonyl)-2,2-dimethylpropanamide, this torsion angle has been reported to be approximately -61.7°. iucr.org Another important conformational feature is the relative orientation of the phenyl ring and the sulfonamide group. The dihedral angle between the plane of the benzene ring and the S-N-C plane provides insight into this spatial relationship. In 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, the two benzene rings are significantly tilted with respect to each other. nih.gov

The study of conformational polymorphism, where a compound can exist in different crystalline forms with distinct molecular conformations, is also relevant for sulfonamides. nih.govresearchgate.net

Table 2: Illustrative Torsion Angles in Structurally Related Sulfonamides

| Torsion Angle | Value (°) |

| C-S-N-C | ~ -60 to -70 |

| C-C-S-N | Variable |

Note: These values are based on data from structurally similar molecules and represent expected conformations.

Application of Other Advanced Spectroscopic Techniques for Fine Structural Details

Beyond fundamental spectroscopic methods, a range of advanced techniques can be employed to gain deeper insights into the fine structural details of this compound.

Single-Crystal X-ray Diffraction remains the definitive method for elucidating the three-dimensional molecular structure, providing precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions in the crystalline state. nih.goviucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly advanced 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is invaluable for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules. These techniques help to establish the connectivity between atoms within the molecule.

Infrared (IR) and Raman Spectroscopy are powerful tools for probing the vibrational modes of the molecule. Specific absorption bands can be correlated with the stretching and bending of functional groups. For instance, the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group provide clear spectroscopic signatures.

Hirshfeld Surface Analysis is a computational method that complements experimental X-ray diffraction data. It allows for the visualization and quantification of intermolecular interactions within the crystal, providing a detailed picture of the hydrogen bonding and other close contacts that govern the crystal packing. biointerfaceresearch.com This technique can be particularly useful for comparing the interaction patterns in different polymorphs.

Structure Activity Relationship Sar Studies and Mechanistic Pathways of 2 Chlorophenyl Methanesulfonamide Analogues Non Clinical Focus

Influence of Substituent Variations on Molecular Recognition and Biological Activity

The biological profile of methanesulfonamide (B31651) analogues is significantly dictated by the nature and position of substituents on the phenyl ring and the functionality of the sulfonamide moiety itself. These structural modifications influence how the molecules recognize and interact with their biological targets.

The identity and placement of halogen atoms on the aromatic ring of sulfonamide derivatives are critical determinants of their biological efficacy. Studies on various classes of sulfonamides demonstrate that these substitutions can profoundly impact inhibitory potency and selectivity.

For instance, research on halogenated sulfonamide derivatives of metformin (B114582) revealed that the presence and position of a halogen influenced cellular uptake and antiproliferative activity in breast cancer cell lines. mdpi.com Specifically, an ortho-chloro substituent on the aromatic ring was associated with the highest uptake and most potent cytotoxicity in MCF-7 cells. mdpi.com This highlights the importance of the chlorine atom's position, suggesting that ortho-substitution can enhance transport into cancer cells, a key factor for efficacy. mdpi.com

In a different series of compounds, 1,5-diarylimidazoles, the position of halogen substitution was also found to be a determining factor for bioactivity. mdpi.com A study on these compounds as inhibitors of PGE2 production showed that inhibitory activity was largely dependent on the substitution position (with 4-position being more effective than 2- or 2,4-positions) and the size of the halogen atom (Cl > Br > I). mdpi.com This suggests that both steric and electronic properties of the halogen at specific locations govern the interaction with the target.

Table 1: Effect of Halogen Substitution on Biological Activity of Sulfonamide Analogues

| Compound Class | Halogen Substituent/Position | Observed Effect | Reference |

|---|---|---|---|

| Metformin Derivatives | ortho-Chloro | Highest cellular uptake and cytotoxicity in MCF-7 cells. | mdpi.com |

| 1,5-Diarylimidazoles | 4-Chloro | Potent inhibition of PGE2 production. | mdpi.com |

| 1,5-Diarylimidazoles | 4-Bromo | Moderate inhibition of PGE2 production. | mdpi.com |

| 1,5-Diarylimidazoles | 4-Iodo | Weaker inhibition of PGE2 production. | mdpi.com |

| 1,5-Diarylimidazoles | 2- or 2,4-Dihalo | Reduced inhibitory activity compared to 4-halo substitution. | mdpi.comsemanticscholar.org |

This table is generated based on findings from studies on various sulfonamide-containing compound classes to illustrate the principle of halogen influence.

The sulfonamide (-SO₂NH-) group is a cornerstone of the biological activity of this class of compounds, primarily due to its ability to act as a hydrogen bond donor and acceptor. frontiersin.org This functional group is a key pharmacophore that engages in critical interactions within the active sites of various enzymes. revmedchir.ronih.gov

A primary role of the sulfonamide moiety is its function as a zinc-binding group. ontosight.ai Many enzymes, including carbonic anhydrases, are metalloenzymes containing a zinc ion at their catalytic core. The sulfonamide group can coordinate with this zinc ion, leading to potent inhibition. researchgate.net This interaction is a well-established mechanism for the action of numerous sulfonamide-based drugs. researchgate.net

In the context of cyclooxygenase-2 (COX-2) inhibitors, the para-sulfamoylphenyl moiety is crucial for selective binding. mdpi.com This group fits into a specific side pocket of the COX-2 active site, forming hydrogen bonds with amino acid residues, an interaction that is not possible with the COX-1 isoform, thus conferring selectivity. mdpi.com

Furthermore, the sulfonamide linker can significantly influence efficacy. In one study, replacing a sulfonate linker with a sulfonamide in a series of cannabinoid receptor ligands resulted in a marked increase in agonist efficacy, demonstrating the profound impact of the hydrogen-bonding capabilities of the N-H group in the sulfonamide. mdpi.com The ability of the two sulfonyl oxygens and the nitrogen proton to participate in a network of hydrogen bonds provides a stable anchor for the molecule within a receptor's binding pocket. frontiersin.org

Unraveling Mechanistic Insights into Observed Biological Activities (Preclinical Models)

Preclinical studies using in vitro models have begun to shed light on the complex molecular mechanisms through which (2-Chlorophenyl)methanesulfonamide analogues exert their biological effects, ranging from the modulation of key cellular signals to the direct inhibition of enzymes critical for cell survival and proliferation.

Analogues of this compound have been shown to interfere with several critical cellular signaling pathways involved in cell growth, survival, and stress responses.

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are frequently modulated by sulfonamide derivatives. Some compounds have been shown to induce apoptosis through the activation of p38 and ERK phosphorylation in cancer cells. tandfonline.com In other contexts, sulfonamide analogues inhibited cancer cell migration and invasion by modulating the p38 MAPK signaling pathway. acs.org

p53 Pathway: The tumor suppressor p53 is a critical regulator of apoptosis. Quinazoline (B50416) sulfonamide derivatives have been developed that can target the MDM4/p53 apoptotic axis, reactivating p53 to inhibit tumor growth. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in immune responses and cell growth. Certain sulfonamide derivatives have been identified as inhibitors of this pathway, highlighting another avenue for their therapeutic potential. researchgate.net

Nrf2-Keap1 Pathway: Naphthyl sulfonamide pyrrolidine (B122466) derivatives have been identified as modulators of the Keap-1 protein. This modulation leads to the activation of the transcription factor Nrf2, which is a key regulator of cellular defense against oxidative stress. nih.gov

A significant mechanism underlying the anticancer activity of many sulfonamide analogues is the induction of programmed cell death, or apoptosis. This is often achieved through a multi-pronged attack on the cellular machinery that governs cell life and death.

A common finding is the activation of the caspase cascade. Studies have shown that sulfonamide derivatives can significantly increase the expression of key executioner caspases like caspase-3, as well as initiator caspases such as caspase-8 and caspase-9. tandfonline.com The activation of caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) pathway, while caspase-9 activation points to the intrinsic (mitochondrial) pathway. mdpi.com

The intrinsic pathway is often triggered by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that active sulfonamide compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.govnih.gov

Furthermore, many of these compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phases. mdpi.comacs.orgnih.gov By halting the cell cycle, these agents can prevent cancer cell proliferation and create conditions favorable for the initiation of apoptosis. For example, some metformin-based sulfonamide derivatives were found to cause cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. mdpi.comnih.gov

Table 2: Apoptotic Mechanisms of Sulfonamide Analogues in Cancer Cell Lines

| Compound Type | Cell Line(s) | Key Apoptotic Events | Reference(s) |

|---|---|---|---|

| Benzoquinazoline Sulfonamides | MDA-MB-231 | Activation of caspase-3, increased Bax/Bcl-2 ratio. | nih.gov |

| Metformin Sulfonamide Derivatives | MCF-7, MDA-MB-231 | Induction of early and late apoptosis, cell cycle arrest at G0/G1 phase. | mdpi.comnih.gov |

| Nimesulide Sulfonamide Derivatives | Colon & Breast Cancer | Increased Bax/Bcl-2 ratio, formation of apoptotic bodies. | nih.gov |

| Phenolic Schiff Bases with Methanesulfonamide | MCF-7 | Increased levels of caspase-8 and caspase-9, decreased Bcl-2 expression. | mdpi.com |

| General Sulfonamide Derivatives | HeLa, HepG2, MCF-7, Colo-205 | Increased mRNA expression of caspase-3, -8, and -9; activation of p38/ERK pathways. | tandfonline.comtandfonline.com |

This table synthesizes findings on apoptosis induction by various sulfonamide-containing compounds in preclinical studies.

The targeted inhibition of specific enzymes is a primary mechanism of action for many this compound analogues.

Carbonic Anhydrase (CA) Isozymes: Sulfonamides are classic inhibitors of carbonic anhydrases. ontosight.ai The primary sulfonamide moiety (-SO₂NH₂) binds to the Zn(II) ion in the enzyme's active site, disrupting the catalytic cycle. researchgate.net Analogues have shown potent inhibition against various isoforms, including the cytosolic CA I and II, and the tumor-associated transmembrane isoforms CA IX and XII. nih.govmdpi.comtandfonline.com Inhibition of CA IX and XII is particularly relevant for anticancer effects, as these enzymes help regulate pH in the tumor microenvironment, promoting cancer cell survival and proliferation. tandfonline.commdpi.com A study on 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (B1195360) (chlorazolamide) confirmed its powerful inhibitory action against CA I, II, and IV. nih.gov

Cyclooxygenase-2 (COX-2): Many sulfonamide-containing compounds are designed as selective COX-2 inhibitors. frontiersin.orgresearchgate.net The sulfonamide or a related sulfonyl group is engineered to fit into a secondary pocket present in the COX-2 enzyme but absent in the constitutive COX-1 isoform. mdpi.com This selective inhibition blocks the production of prostaglandins (B1171923) involved in inflammation and pain, and is also a target in some cancers where COX-2 is overexpressed. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER2): A growing body of research focuses on sulfonamide derivatives as inhibitors of receptor tyrosine kinases like EGFR and HER2, which are key drivers of proliferation in many cancers. nih.govnih.gov Several series of compounds, such as sulfonamide benzoquinazolinones and sulfonylated indeno[1,2-c]quinolines, have been developed as dual EGFR/HER2 inhibitors. nih.govacs.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling pathways that lead to cell growth and survival. nih.govacs.org Phenolic Schiff bases incorporating a methanesulfonamide fragment have also shown significant dual inhibitory activity against EGFR and HER2. mdpi.com

Table 3: Enzyme Inhibition Profiles of this compound and Related Analogues

| Enzyme Target | Compound Series Example | Mechanism of Inhibition | Key Findings | Reference(s) |

|---|---|---|---|---|

| Carbonic Anhydrase (CA) IX, XII | Quinazolinone-benzenesulfonamides | Zinc-binding via sulfonamide moiety. | Selective inhibition of tumor-associated isoforms. | tandfonline.com |

| Carbonic Anhydrase (CA) I, II, IV | 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Zinc-binding via sulfonamide moiety. | Potent inhibition of multiple isoforms. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Nimesulide derivatives, Dihydropyrazoles | Binding to selective side pocket of the enzyme active site. | High selectivity over COX-1 isoform. | mdpi.comnih.gov |

| EGFR / HER2 | Benzoquinazoline sulfonamides | ATP-competitive inhibition at the kinase domain. | Dual inhibition with potent cytotoxic activity. | nih.govnih.gov |

| EGFR / HER2 | Phenolic Schiff bases with methanesulfonamide | ATP-competitive inhibition at the kinase domain. | Significant dual inhibition of EGFR and HER2. | mdpi.com |

This table summarizes the mechanisms of enzyme inhibition by various classes of sulfonamide analogues based on preclinical research.

Conformational Dynamics and Identification of Bioactive Conformations of this compound Analogues

The three-dimensional arrangement of a molecule, its conformational dynamics, and the ability to adopt a specific orientation, or "bioactive conformation," are critical determinants of its interaction with biological targets. For this compound and its analogues, understanding the rotational barriers around key chemical bonds and the resulting stable conformations provides crucial insights into their structure-activity relationships (SAR). This understanding is achieved through a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling.

Research into the conformational preferences of arylsulfonamides has revealed that the orientation of the sulfonamide group relative to the aromatic ring is a key structural feature. The presence of an ortho-substituent, such as the chlorine atom in this compound, introduces significant steric and electronic effects that govern the molecule's preferred shape.

Studies on closely related ortho-substituted benzenesulfonamides have shown that the amino group of the sulfonamide moiety typically lies perpendicular to the plane of the benzene (B151609) ring. nih.gov In this orientation, the amine hydrogens often eclipse the oxygen atoms of the sulfonyl group. nih.gov However, the presence of an ortho-substituent can induce a gauche orientation to minimize steric hindrance. nih.gov

Rotational Isomerism and Energy Barriers

The flexibility of this compound is primarily dictated by the rotation around the C(aryl)-S and S-N bonds. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with these rotations and identifying the energy minima that correspond to stable conformers.

For arylsulfonamides in general, two main types of conformers are considered based on the orientation of the N-H bond relative to the sulfonyl group's oxygen atoms: one where the N-H bond is syn-periplanar to one of the S=O bonds, and another where it is anti-periplanar. The presence of the ortho-chloro substituent in this compound is expected to create a significant energy barrier to free rotation around the C-S bond, leading to distinct, stable rotamers.

Crystallographic Insights into Solid-State Conformation

X-ray crystallography provides definitive evidence of a molecule's conformation in the solid state. While a crystal structure for this compound itself is not prominently reported, data from analogous compounds offer a clear picture of the likely structural arrangement.

A study on N-(2-Amino-5-chlorophenyl)methanesulfonamide reveals a staggered conformation around the N-S bond in the solid state, with the sulfonamide group adopting a planar trigonal geometry. The dihedral angle between the chlorophenyl and methanesulfonamide rings is approximately 75°, which influences intermolecular hydrogen bonding and crystal packing.

These findings suggest that this compound in the solid state likely adopts a conformation where the phenyl ring and the sulfonamide group are significantly twisted with respect to each other, driven by the steric demands of the ortho-chloro substituent.

| Compound Name | Torsion Angle | Dihedral Angle (between rings/groups) | Reference |

| N-(2-Chlorophenylsulfonyl)-2,2-dimethylpropanamide | C-S-N-C: -61.69 (17)° | - | iucr.org |

| N-(2-Chlorophenylsulfonyl)acetamide (Molecule 1) | C-S-N-C: -71.7 (3)° | Benzene and SO₂-NH-CO-C: 80.2 (1)° | |

| N-(2-Chlorophenylsulfonyl)acetamide (Molecule 2) | C-S-N-C: 61.2 (3)° | Benzene and SO₂-NH-CO-C: 88.1 (2)° | |

| N-(2-Amino-5-chlorophenyl)methanesulfonamide | - | Chlorophenyl and methanesulfonamide rings: ~75° |

Identification of Bioactive Conformations

The bioactive conformation is the specific three-dimensional structure a molecule adopts when it binds to its biological target. This conformation may or may not be the lowest energy conformer in solution. Identifying the bioactive conformation is a key goal of SAR studies, as it informs the design of more potent and selective analogues.

For arylsulfonamides, the orientation of the sulfonamide N-H bond and the spatial relationship between the aromatic ring and the sulfonyl group are critical for binding to many enzymes, where the sulfonamide can act as a hydrogen bond donor and acceptor. The ortho-chloro group in this compound plays a crucial role in dictating the accessible conformations and, therefore, the potential for biological activity.

By forcing a non-coplanar arrangement between the phenyl ring and the methanesulfonamide moiety, the ortho-chloro substituent presents a specific three-dimensional pharmacophore to a target binding site. This fixed orientation can enhance binding affinity by reducing the entropic penalty of binding, as the molecule is pre-organized into a favorable conformation.

Computational docking studies, in conjunction with experimental data, are often used to predict how molecules like this compound fit into the active site of a target protein. These models can help to identify the specific conformer that is responsible for biological activity. For example, in the design of inhibitors for various kinases, the torsion angle of ortho-substituted aryl sulfonamides has been shown to have a profound influence on efficacy. researchgate.net The ability of the ortho-substituent to induce a specific, favorable conformation can lead to significant improvements in activity. researchgate.net

While the precise bioactive conformation of this compound for any specific target would require dedicated study, the available data strongly suggest that its conformational dynamics are characterized by a restricted rotation around the C-S bond, leading to a well-defined, non-planar structure that is likely crucial for its biological interactions.

Exploration of Biological Activities of 2 Chlorophenyl Methanesulfonamide and Its Derivatives Excluding Clinical Studies

In Vitro Anti-Proliferative and Cytotoxic Activity in Cancer Cell Line Panels

The sulfonamide scaffold is a cornerstone in the development of novel anti-cancer agents. Derivatives of (2-Chlorophenyl)methanesulfonamide, as part of the broader sulfonamide class, have been investigated for their ability to inhibit the growth of and induce death in various human cancer cell lines.

Research has shown that certain sulfonamide derivatives exhibit significant cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-468, as well as cervical cancer (HeLa) cells. nih.gov For instance, some novel sulfonamides demonstrated cytotoxicity against MDA-MB-468 cells at concentrations between 10-100 μM. nih.gov One study identified 2,5-Dichlorothiophene-3-sulfonamide as a particularly promising agent, displaying potent activity against HeLa, MDA-MB231, and MCF-7 cells with GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM, respectively. nih.gov

Further studies have explored derivatives incorporating other heterocyclic systems. A novel compound bearing a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold linked to a p-tolyl sulfonamide moiety showed potent growth-inhibitory effects against both MCF-7 (breast) and HepG2 (liver) cancer cell lines, with IC50 values of 17.76 µM and 4.78 µM, respectively. ekb.eg This highlights how modifications to the core structure can significantly enhance cytotoxic potency. ekb.eg The anti-proliferative activity of many sulfonamide derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.egmdpi.com

Table 1: In Vitro Anti-proliferative Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 (Breast) | GI50 | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | GI50 | 7.13 ± 0.13 |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-p-tolyl-sulfonamide | MCF-7 (Breast) | IC50 | 17.76 |

Assessment of Antimicrobial Properties (Antibacterial, Antifungal, Antiviral Potential)

The sulfonamide functional group is historically significant for its antibacterial properties. Modern derivatives continue to be explored for a wide range of antimicrobial applications.

Antibacterial and Antifungal Activity: this compound and its analogs are recognized as potential candidates for antimicrobial research. smolecule.com The core mechanism for the antibacterial action of many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial pathway for folic acid synthesis. smolecule.com Studies on various sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, some sulfonamides have shown efficacy against fungi such as Pneumocystis carinii and protozoa like Toxoplasma. nih.gov The introduction of a thienopyrimidine structure to a sulfonamide core, for instance, has been shown to create derivatives effective against various bacterial and fungal strains. nih.gov

Antiviral Potential: The antiviral activity of sulfonamide derivatives is a significant area of contemporary research. These compounds have been shown to act against a diverse array of viruses through various mechanisms. nih.govingentaconnect.comproquest.commdpi.com Notably, several inhibitors of HIV protease (e.g., Amprenavir) and HIV reverse transcriptase incorporate a sulfonamide moiety. nih.govingentaconnect.com Another antiviral strategy involves compounds with primary sulfonamide groups that target and eject zinc ions from critical viral zinc finger proteins, thereby inhibiting viral replication. nih.govingentaconnect.com

Research has expanded to include activity against other viruses. Certain camphor-substituted sulfonamides containing morpholine (B109124) and triazole fragments have exhibited inhibitory activity against the Ebola virus (EBOV) glycoprotein. proquest.commdpi.com Other studies have reported sulfonamide derivatives with activity against enteroviruses, adenoviruses, and human parainfluenza viruses. proquest.commdpi.com The scope of this research even extends to plant pathogens, where novel 3-hydroxy-2-oxindole derivatives with a sulfonamide moiety have demonstrated potent protective and curative effects against Potato Virus Y (PVY). acs.org

Investigation of Specific Receptor Ligand Modulation (e.g., Cannabinoid Receptors, Glutamate (B1630785) Receptors)

While direct studies on this compound binding to specific neurological receptors are limited, the broader class of related compounds shows potential for receptor modulation. The interplay between the endocannabinoid and glutamatergic systems is a key area of neuropharmacology, and compounds that can influence these pathways are of significant interest.

Cannabinoid receptor agonists are known to reduce glutamatergic synaptic transmission in several brain regions by acting on presynaptic CB1 receptors. nih.gov Conversely, glutamate release can trigger the synthesis and release of endocannabinoids, which then act as retrograde messengers. nih.gov This reciprocal relationship suggests that synthetic ligands could modulate these pathways. For example, the phytocannabinoid Cannabidiol (CBD) has been shown to inhibit recombinant GluA1 (an AMPA glutamate receptor subunit) currents in HEK-293 cells with an IC50 of 22.5 µM. frontiersin.org

Although direct evidence for this compound is not available, the ability of small molecules to modulate these complex systems is well-established. Synthetic cannabinoid receptor ligands have been developed, and their effects on other receptor systems, such as ligand-gated ion channels, are an active area of investigation. frontiersin.orgnih.gov The potential for novel sulfonamide derivatives to act as allosteric modulators or direct ligands at cannabinoid or glutamate receptors remains an area for future exploration.

Enzyme Inhibition Studies (e.g., HMG-CoA Reductase Activity)

A primary mechanism through which sulfonamide derivatives exert their biological effects is the inhibition of specific enzymes. This activity is foundational to their roles as antibacterial, anticancer, and anti-inflammatory agents.

HMG-CoA Reductase Inhibition: In the realm of cardiovascular disease, HMG-CoA reductase is the rate-limiting enzyme in cholesterol synthesis and the target of statin drugs. youtube.com Research into novel statins has led to the design of 4-sulfamoyl pyrroles as hepatoselective HMG-CoA reductase inhibitors. nih.gov The design of these sulfonamide-containing compounds aimed to increase selectivity for liver cells over muscle cells, potentially reducing statin-induced side effects. nih.gov This demonstrates the successful application of the sulfonamide moiety in designing inhibitors for enzymes outside of their traditional targets. nih.gov

Other Key Enzymes:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes. nih.gov Different CA isoforms are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, cancer, and other conditions. The design of sulfonamide inhibitors often employs a "tail approach" to achieve selectivity for specific CA isoforms, such as the tumor-associated CA IX and XII. ekb.egnih.gov

VEGFR-2: As a key mediator of angiogenesis, vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in oncology. Certain sulfonamide derivatives have demonstrated potent VEGFR-2 inhibitory effects, with one Schiff base derivative showing an IC50 value of 23.1 ± 0.75 nM. mdpi.com

Cyclooxygenase (COX): The COX enzymes are central to inflammation. Methanesulfonamide (B31651) derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is a key mechanism for their anti-inflammatory effects. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Selected Sulfonamide Derivatives

| Derivative Class | Target Enzyme | Activity Metric | Finding |

|---|---|---|---|

| Schiff base-sulfonamide | VEGFR-2 | IC50 | 23.1 ± 0.75 nM for most potent compound |

| Pyrazoline-methanesulfonamide | COX-1 / COX-2 | Inhibition % / S.I. | Compounds showed high selectivity for COX-2 over COX-1 |

| 4-Sulfamoyl pyrroles | HMG-CoA Reductase | IC50 | Identified compounds with greater selectivity than rosuvastatin |

In Vitro Anti-Inflammatory Activity Evaluations

Derivatives of methanesulfonamide have been investigated as potential anti-inflammatory agents, with their mechanism often linked to the inhibition of enzymes in the inflammatory cascade.

Novel series of chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety have been synthesized and screened for their in vitro COX-1 and COX-2 inhibitory activities. nih.govresearchgate.net Many of these compounds were found to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govresearchgate.net The selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Beyond direct enzyme inhibition, the anti-inflammatory effects of related compounds have been observed through the modulation of inflammatory mediators. Fucoidan extracts, for example, have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 macrophage cell lines. mdpi.com While not sulfonamides themselves, this research illustrates the in vitro models used to assess anti-inflammatory activity. The potential for this compound derivatives to modulate cytokine production represents another avenue for their anti-inflammatory action.

Advanced Applications of 2 Chlorophenyl Methanesulfonamide in Chemical Sciences

Utility as Key Synthetic Intermediates for the Preparation of Complex Organic Molecules

The sulfonamide functional group is a cornerstone in medicinal chemistry, and (2-Chlorophenyl)methanesulfonamide provides a readily functionalizable template for constructing intricate molecular architectures. researchgate.net Its derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules with significant biological activities.

Researchers have utilized this scaffold to create novel therapeutic agents. For instance, derivatives have been synthesized as peripherally selective cannabinoid receptor 1 (CB1R) antagonists. nih.govacs.org One such complex molecule, N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}methanesulfonamide, was developed as part of a strategy to create peripherally restricted CB1R blockers, which could have therapeutic potential while avoiding central nervous system side effects. nih.gov

Furthermore, the methanesulfonamide (B31651) moiety has been incorporated into phenolic Schiff bases to generate potent antitumor agents. mdpi.com Studies on these compounds revealed significant inhibitory effects against key cancer-related enzymes like human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). mdpi.com The synthesis of various N-substituted sulfonamides has also been explored for their fungicidal properties. nih.gov For example, N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethyl-sulfonamide derivatives have shown high inhibition rates against fungal mycelial growth. nih.gov

The versatility of the this compound intermediate extends to agrochemicals. A patented process describes the synthesis of N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, an important herbicide, highlighting its industrial relevance. google.com The synthesis often involves leveraging the reactivity of the sulfonamide nitrogen or the aromatic ring to build complexity, as seen in Sonogashira cross-coupling reactions to produce compounds like N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. mdpi.com

| Complex Molecule Derived from Chlorophenyl-methanesulfonamide Scaffold | Synthetic Approach Highlight | Application/Target | Reference |

|---|---|---|---|

| N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}methanesulfonamide | Multi-step synthesis involving coupling of key intermediates. | Peripheral Cannabinoid Receptor 1 (CB1R) Antagonist | nih.gov |

| Phenolic Schiff Bases with Methanesulfonamide Fragment | Condensation reaction to form Schiff bases from sulfonamide-containing amines. | Antitumor Agents (EGFR/HER2 Inhibitors) | mdpi.com |

| N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethyl-sulfonamide | Reaction of N-substituted sulfonamides with substituted phenyl-2-oxoethyl groups. | Fungicidal Agents | nih.gov |

| N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | Reaction of an amino-dichlorophenyl-triazolone with methanesulfonyl chloride. | Herbicide | google.com |

| N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide | Palladium-catalyzed Sonogashira cross-coupling. | Synthetic Intermediate for Disubstituted Alkynes | mdpi.com |

Development of Novel Fluorescent Probes and Imaging Agents

The unique properties of the this compound structure have been harnessed to develop sophisticated tools for biomedical imaging. A prominent example is its incorporation into one of the most widely studied radiotracers for Positron Emission Tomography (PET) imaging of neuroinflammation.

The compound 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, also known as PK11195, is a quintessential PET tracer that features the 2-chlorophenyl moiety. nih.gov This molecule is used to non-invasively visualize the 18 kDa translocator protein (TSPO), which is overexpressed on activated microglia and astrocytes during inflammatory processes in the central nervous system. PET imaging with radiolabeled PK11195 allows for the in-vivo detection and quantification of neuroinflammation associated with a variety of neurological disorders. nih.gov The synthesis of such tracers is now largely automated, ensuring their availability for clinical and preclinical research. nih.gov The development of such imaging agents underscores the critical role that specific chemical scaffolds, like this compound, play in advancing diagnostic medicine.

| Imaging Agent | Chemical Structure Feature | Imaging Technique | Biological Target | Application | Reference |

|---|---|---|---|---|---|

| [11C]PK11195 or [18F]PK11195 | Contains a 1-(2-chlorophenyl) group derived from the core structure. | Positron Emission Tomography (PET) | Translocator Protein (TSPO) | Imaging of neuroinflammation in the brain. | nih.gov |

Contributions to Material Science and Advanced Chemical Processes

Beyond medicinal chemistry, derivatives of this compound contribute to advancements in material science and the development of innovative chemical processes. The inherent properties of the sulfonamide group and the substituted phenyl ring can be exploited to create new materials with specific functionalities. evitachem.com For example, organofluorine compounds containing sulfonamide groups are of interest for developing fluorinated materials with enhanced properties like increased lipophilicity and metabolic stability. evitachem.com

In the realm of advanced chemical processes, the focus is often on creating more efficient, environmentally friendly, and "green" synthetic methods. A patented process for synthesizing a herbicidal sulfonamide derivative showcases this by using a phase-transfer catalyst in water, which eliminates the need for organic solvents and amine scavenger bases, generating virtually no waste. google.com This modified Schotten-Baumann process represents a significant step towards greener industrial chemistry. google.com

Furthermore, methanesulfonamide derivatives are employed in sophisticated synthetic sequences that constitute advanced chemical processes. For instance, the reaction of methanesulfonamide with Morita–Baylis–Hillman acetates has been used to produce tertiary dihydroquinoline sulfonamides in high yields. mdpi.com Subsequent elimination of the methylsulfonyl group provides a strategic route to substituted quinolines, demonstrating the utility of the sulfonamide as a transient group in a multi-step synthesis to achieve molecular complexity. mdpi.com These examples highlight how the fundamental reactivity of the this compound scaffold is being applied to solve contemporary challenges in both material development and chemical manufacturing.

Future Research Directions and Emerging Methodologies for 2 Chlorophenyl Methanesulfonamide Research

Integration of Advanced Artificial Intelligence and Machine Learning for Rational Design

The paradigm of drug discovery and molecular design is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comtandfonline.com These computational tools offer the ability to analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, significantly accelerating the research and development process while reducing costs. mdpi.comnih.gov

Specifically, AI can be applied to:

Target Identification: In-silico target fishing technologies can predict the biological targets of (2-Chlorophenyl)methanesulfonamide by analyzing its chemical structure against libraries of biologically annotated data. mdpi.com

Lead Optimization: Predictive modeling can forecast the effects of structural modifications on the compound's biological activity and physicochemical properties, guiding the synthesis of more potent and specific analogs. mdpi.comtandfonline.com For instance, a study on the discovery of a potent human pregnane (B1235032) X receptor (hPXR) agonist successfully used in silico methods to identify and characterize a novel methanesulfonamide (B31651) derivative. nih.gov

Polypharmacology Prediction: AI can help design compounds that interact with multiple targets, a desirable feature for treating complex diseases. It can also predict potential drug synergies and antagonisms for combination therapies. nih.gov

The development of a new generation of scientists skilled in both chemistry and machine learning will be crucial to fully exploit these technologies and advance the rational design of molecules based on the this compound core. europa.eu

Exploration of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign methodologies. The future synthesis of this compound and its analogs will focus on "green chemistry" principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Key areas for exploration include:

Catalytic Methods: Developing novel catalytic systems for the crucial C-N bond formation in sulfonamide synthesis. This moves away from traditional methods that often require harsh conditions and stoichiometric reagents. researchgate.net

Electrochemical Synthesis: Utilizing electrochemical approaches for the selective formation and cleavage of sulfonamide-related bonds, which can offer high chemoselectivity under mild conditions. researchgate.net

Flow Chemistry: Employing continuously operated microreactor systems for synthesis. Flow chemistry provides enhanced heat and mass transfer, leading to better control, higher yields, and safer handling of reactions, representing a shift from traditional batch processing. mdpi.com

Novel Reaction Pathways: Investigating innovative synthetic sequences. For example, an aza-Michael-initiated SN2'-SNAr sequence has been explored for creating tertiary dihydroquinoline sulfonamides from Morita–Baylis–Hillman acetates and methanesulfonamide, a pathway that could be adapted for novel heterocyclic derivatives of this compound. nih.gov

Further research into the synthesis of sulfonamide-tethered heterocycles and peptidosulfonamides will also provide new avenues for creating structurally diverse libraries based on the this compound scaffold for biological screening. acs.orgresearchgate.net The development of new synthesis methods is essential for discovering new compounds with potentially improved biological activities. ontosight.ai

Identification of Undiscovered Biological Targets and Mechanistic Pathways in Preclinical Research

While the sulfonamide moiety is a well-established pharmacophore, the specific biological targets and mechanisms of action for this compound are not fully elucidated. ontosight.ai Future preclinical research will need to employ a range of modern techniques to uncover its biological role.

Promising research avenues include:

Target Deconvolution: Utilizing advanced chemical biology and proteomic techniques to identify the protein targets with which the compound interacts. This can involve affinity-based protein profiling and other methods to "fish out" binding partners from cell lysates.

Phenotypic Screening and Pathway Analysis: Performing high-content screening in various cell lines to observe the compound's effect on cellular morphology and function. Subsequent transcriptomic and proteomic analyses can then reveal the signaling pathways that are perturbed.

Exploration of Known Target Families: Given that structurally related sulfonamides have shown activity against a range of targets, systematic screening against these families is warranted. These include:

Nuclear Receptors: A methanesulfonamide derivative, 1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide, was identified as a potent agonist of the human pregnane X receptor (hPXR), which regulates drug-metabolizing enzymes. nih.gov

G-Protein Coupled Receptors (GPCRs): Novel tricyclic sulfonamides have been developed as potent and peripherally selective cannabinoid-1 receptor (CB1R) antagonists for obesity treatment. acs.orgnih.gov

Ion Channels: Sulfonamide-tethered compounds have been synthesized as inhibitors of P2X receptors, which are implicated in pain and inflammation. acs.org

Enzymes: Peptidosulfonamides have been designed as potential inhibitors of bacterial MurD and MurE ligases, which are involved in peptidoglycan biosynthesis, highlighting their potential as antibacterial agents. researchgate.net

Further investigation is required to fully understand the compound's biological effects and therapeutic potential, which will involve exploring its impact on specific cellular pathways and mechanisms in preclinical models. ontosight.aismolecule.com

Development of Advanced Spectroscopic and Analytical Probes Based on the Compound's Core

The this compound scaffold can serve as a foundation for the development of sophisticated molecular probes for biological and analytical applications. By chemically modifying the core structure to incorporate reporter groups, it is possible to create tools for sensing, imaging, and quantifying biological processes.

Future directions in this area include:

Fluorescent Probes: Designing and synthesizing derivatives that exhibit changes in their fluorescence properties (e.g., "on-off" switching or ratiometric shifts) upon interaction with a specific analyte or biological environment. semanticscholar.org These probes can be used for real-time analysis of unstable species or for imaging within living cells. semanticscholar.org

Spectroscopic Sensors: Developing probes for advanced spectroscopic techniques. Mid-infrared (MIR) spectroscopy, for instance, provides a unique "fingerprint" for molecules and can be used for highly selective, label-free analysis. nih.gov Probes based on the this compound core could be designed for use with techniques like surface-enhanced Raman spectroscopy (SERS) or tip-enhanced Raman spectroscopy (TERS) for ultra-sensitive detection. mdpi.com

PET Radiotracers: The incorporation of positron-emitting isotopes, such as Nitrogen-13 (¹³N), into the sulfonamide or an associated moiety could lead to the development of novel radiotracers for Positron Emission Tomography (PET) imaging. cicbiomagune.es This would enable non-invasive, in vivo visualization and quantification of the compound's distribution and target engagement.

Combined Analytical Techniques: The hyphenation of spectroscopic methods with chromatographic separation (e.g., HPLC-UV-Vis, LC-MS) will remain crucial for the characterization, purity assessment, and quantification of this compound and its derivatives in complex biological matrices. mdpi.comspectroscopyonline.com

The design of probes with features like near-infrared (NIR) emission is particularly desirable to achieve deeper tissue penetration and reduce background interference in biological samples. semanticscholar.org

Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Related Fields

The utility of the this compound structure is not limited to medicinal chemistry. Its chemical properties make it a candidate for exploration in a variety of interdisciplinary fields.

Chemical Biology: Beyond its direct therapeutic potential, the compound can be developed into a chemical tool to probe biological systems. As discussed, functionalized derivatives can act as probes to identify new protein targets, validate biological hypotheses, and elucidate complex signaling pathways. This positions the molecule at the intersection of chemistry and biology, contributing to a fundamental understanding of cellular processes.

Materials Science: The sulfonamide group is a versatile functional handle that can be incorporated into polymers and other materials. Research could explore the synthesis of novel polymers or hydrogels containing the this compound moiety. researchgate.net Such materials could possess unique properties, such as specific recognition capabilities, controlled drug release profiles, or catalytic activity. smolecule.com For example, a benzenesulfonamide-serinol monomer was used to create a copolymer with potential for hydrogel formation and drug delivery. researchgate.net

Bioisosteric Replacement Studies: The chlorine atom and the methanesulfonamide group can be systematically replaced with other chemical groups (bioisosteres) to fine-tune properties like membrane permeability, metabolic stability, and target binding. For instance, exchanging a hydrogen for fluorine can alter cell permeability, while replacing carbon with silicon can change lipophilicity and bond lengths. acs.org Such studies contribute to the broader field of drug design by providing fundamental insights into structure-activity relationships.

Future research should embrace these interdisciplinary opportunities, fostering collaborations between synthetic chemists, biologists, materials scientists, and computational scientists to unlock the full potential of the this compound scaffold. smolecule.com

Q & A

Q. What are the established synthetic routes for (2-Chlorophenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic approaches are documented:

- Method 1: Alkylation of aromatic substrates (e.g., toluene, anisole) using N,N-dichlorophenylmethanesulfonamide and trichloroethylene. This reaction produces highly electrophilic intermediates, requiring controlled temperatures (e.g., 0–25°C) and anhydrous conditions to minimize side reactions .

- Method 2: Reaction of 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in tetrahydrofuran (THF) and triethylamine (Et₃N) at room temperature for 2 hours. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 aniline:methanesulfonyl chloride) and purification via recrystallization .

Key Data:

| Parameter | Value/Details | Source |

|---|---|---|

| Melting Point | 82–85°C | |

| Reaction Time | 2 hours (Method 2) | |

| Yield Optimization | Adjust molar ratios, inert atmosphere |

Q. How is structural confirmation performed for this compound and its derivatives?

Methodological Answer: A multi-technique approach is employed:

- Spectral Analysis:

- X-ray Diffraction: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .

- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Advanced Research Questions

Q. How can computational methods predict electronic properties and guide synthetic design?

Methodological Answer: Density Functional Theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set:

- Calculate NMR chemical shifts (e.g., sulfonamide proton environments) and vibrational frequencies (IR-active modes) .

- Optimize molecular geometry to predict regioselectivity in alkylation or cross-coupling reactions .

Example: DFT analysis of N-(2-methylphenyl)methanesulfonamide derivatives revealed steric effects influencing reaction pathways .

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

Methodological Answer: Contradictions arise from impurities or experimental variability. Mitigation strategies include:

- Reproducibility Checks: Repeat synthesis under standardized conditions (e.g., solvent purity, heating rates).

- Cross-Validation: Compare melting points with differential scanning calorimetry (DSC) and NMR data .

- Advanced Characterization: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed 189.0222 vs. calculated 189.0260 for N-(2-chlorophenyl)methanesulfonamide) .

Q. What strategies improve regioselectivity in alkylation or arylation reactions involving this compound?

Methodological Answer:

- Directing Groups: Introduce electron-donating/withdrawing substituents on the aryl ring to steer reactivity. For example, para-substituents reduce steric hindrance in copper-catalyzed N-arylation .

- Ligand-Free Catalysis: Copper(I) iodide enables C–N bond formation with aryl bromides under mild conditions (e.g., 80°C, DMSO solvent), achieving >80% yield .

Key Reaction Data:

| Condition | Details | Source |

|---|---|---|

| Catalyst | CuI (10 mol%) | |

| Solvent | DMSO, 80°C, 12 hours | |

| Yield | 82% (for N-aryl derivatives) |